

Application of Methyl 2-amino-3-phenylpropanoate in Drug Discovery and Development

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Compound of Interest

Compound Name: *Methyl 2-amino-3-phenylpropanoate*

Cat. No.: *B155065*

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Introduction

Methyl 2-amino-3-phenylpropanoate, the methyl ester of the amino acid L-phenylalanine, is a versatile and pivotal building block in the landscape of drug discovery and development. Its inherent structural features, comprising a primary amine, a carboxylic ester, and a benzyl side chain, provide a rich scaffold for chemical modification and the synthesis of a diverse array of bioactive molecules. This document provides an in-depth overview of the applications of **methyl 2-amino-3-phenylpropanoate**, complete with detailed experimental protocols and quantitative data, to guide researchers and scientists in leveraging this compound for the development of novel therapeutics.

Application Notes

Methyl 2-amino-3-phenylpropanoate and its derivatives have been instrumental in the development of inhibitors for various enzymes implicated in a range of diseases, including cancer, infectious diseases, and skin disorders.

Aminopeptidase N (APN/CD13) Inhibitors for Cancer Therapy

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is overexpressed on the surface of various cancer cells.[1] It plays a crucial role in tumor growth, invasion, metastasis, and angiogenesis by cleaving N-terminal amino acids from various peptide substrates.[1] Consequently, the inhibition of APN/CD13 has emerged as a promising strategy for cancer treatment.[1]

Derivatives of **methyl 2-amino-3-phenylpropanoate** have been synthesized and evaluated as APN/CD13 inhibitors. These compounds often act as peptidomimetics, mimicking the natural substrates of the enzyme to achieve potent and selective inhibition.

Tyrosinase Inhibitors for Hyperpigmentation Disorders

Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[2] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2] Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots. Therefore, tyrosinase inhibitors are of significant interest in dermatology and cosmetics.

Hydroxypyridinone-L-phenylalanine conjugates, synthesized from kojic acid and **methyl 2-amino-3-phenylpropanoate**, have demonstrated potent inhibitory effects against mushroom tyrosinase.[3][4] These compounds act as mixed-type inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex.[3]

Cysteine Protease Inhibitors for Infectious Diseases

Cysteine proteases are a class of enzymes that play critical roles in the life cycles of various pathogens, including parasites and viruses. The development of inhibitors against these proteases is a key strategy for combating infectious diseases. Nitrile-based peptidomimetic inhibitors have shown promise in this area, with the nitrile group acting as a "warhead" that covalently interacts with the catalytic cysteine residue of the protease.[5] **Methyl 2-amino-3-phenylpropanoate** serves as a valuable scaffold for the synthesis of these targeted inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative data for various derivatives of **methyl 2-amino-3-phenylpropanoate** as enzyme inhibitors.

Table 1: Inhibitory Activity of Peptidomimetic Derivatives against Aminopeptidase N (APN/CD13)

Compound	Target Enzyme	IC50 (μM)	Positive Control	IC50 of Control (μM)	Reference
Compound 4	APN/CD13	10.2 ± 0.9	Bestatin	13.1 ± 0.7	[1]

Table 2: Inhibitory Activity of Hydroxypyridinone-L-phenylalanine Conjugates against Mushroom Tyrosinase

Compound	Monophenolase Activity IC50 (μM)	Diphenolase Activity IC50 (μM)	Inhibition Type	Reference
5e	12.6	4.0	Mixed-type	[3][4]

Experimental Protocols

Protocol 1: Synthesis of (S)-methyl 2-amino-3-phenylpropanoate hydrochloride

This protocol describes the synthesis of the hydrochloride salt of **methyl 2-amino-3-phenylpropanoate** from L-phenylalanine.

Materials:

- L-Phenylalanine
- Methanol (anhydrous)
- Thionyl chloride
- Dry ether

Procedure:

- Suspend L-Phenylalanine (18.2 mmol, 3.0 g) in anhydrous methanol (21 ml) in a round-bottom flask.
- Cool the suspension to 0°C in an ice bath.
- Slowly add thionyl chloride (20.0 mmol, 1.45 ml) to the suspension over a period of 20 minutes.
- Heat the reaction mixture on a steam bath for 1 hour.
- Allow the reaction to proceed at ambient temperature overnight.
- Add dry ether to the solution until turbidity appears.
- Refrigerate the mixture for several hours to allow for crystallization of the methyl ester.
- Collect the product by filtration to afford (S)-**methyl 2-amino-3-phenylpropanoate** hydrochloride.

Protocol 2: Aminopeptidase N (APN/CD13) Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of compounds against APN/CD13 using L-Leu-p-nitroanilide as a substrate.

Materials:

- Microsomal aminopeptidase from Porcine Kidney
- L-Leu-p-nitroanilide
- 50 mM Phosphate Buffered Saline (PBS), pH 7.2
- Test compounds
- 96-well microplate
- Microplate reader

Procedure:

- Prepare solutions of the test compounds at various concentrations.
- In a 96-well plate, add the test compound solutions.
- Add the APN enzyme solution to each well containing the test compound.
- Incubate the plate at 37°C for 5 minutes.
- Add the L-Leu-p-nitroanilide substrate solution to each well to initiate the reaction.
- Incubate the plate for another 30 minutes at 37°C.
- Measure the absorbance at 405 nm using a microplate reader to quantify the hydrolysis of the substrate.
- Calculate the IC₅₀ values by plotting the percentage of inhibition against the concentration of the test compounds.[\[6\]](#)

Protocol 3: Tyrosinase Inhibition Assay

This protocol describes the method for evaluating the inhibitory effect of compounds on mushroom tyrosinase activity.

Materials:

- Mushroom tyrosinase
- L-DOPA (L-3,4-dihydroxyphenylalanine)
- 0.1 M Sodium Phosphate Buffer, pH 6.8
- Test compounds
- Kojic acid (positive control)
- Dimethyl Sulfoxide (DMSO)

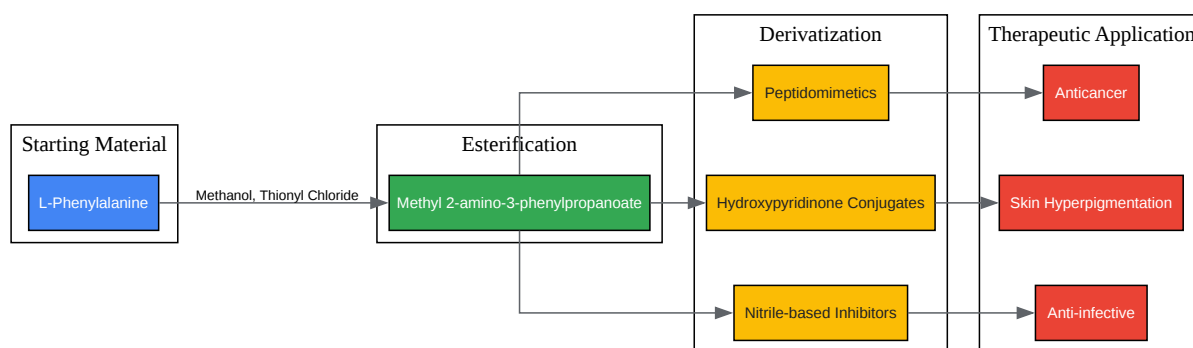
- 96-well microplate
- Microplate reader

Procedure:

- Prepare stock solutions of the test compounds and kojic acid in DMSO.
- Prepare working solutions by diluting the stock solutions in phosphate buffer. The final DMSO concentration should not exceed 1-2%.
- In a 96-well plate, set up the following wells:
 - Test Wells: 20 μ L of test compound dilution + 100 μ L of phosphate buffer + 40 μ L of tyrosinase solution.
 - Test Blank Wells: 20 μ L of test compound dilution + 140 μ L of phosphate buffer (no enzyme).
 - Control (Enzyme) Wells: 20 μ L of vehicle (e.g., 1-2% DMSO in buffer) + 100 μ L of phosphate buffer + 40 μ L of tyrosinase solution.
 - Control Blank Wells: 20 μ L of vehicle + 140 μ L of phosphate buffer (no enzyme).
 - Positive Control Wells: 20 μ L of Kojic acid dilution + 100 μ L of phosphate buffer + 40 μ L of tyrosinase solution.^[3]
- Initiate the enzymatic reaction by adding 40 μ L of 10 mM L-DOPA solution to all wells. The total volume in each well should be 200 μ L.
- Incubate the plate at 37°C for 20 minutes.^[3]
- Measure the absorbance of each well at 475 nm using a microplate reader.^[3]
- Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the test compound to the rate of the uninhibited control reaction.

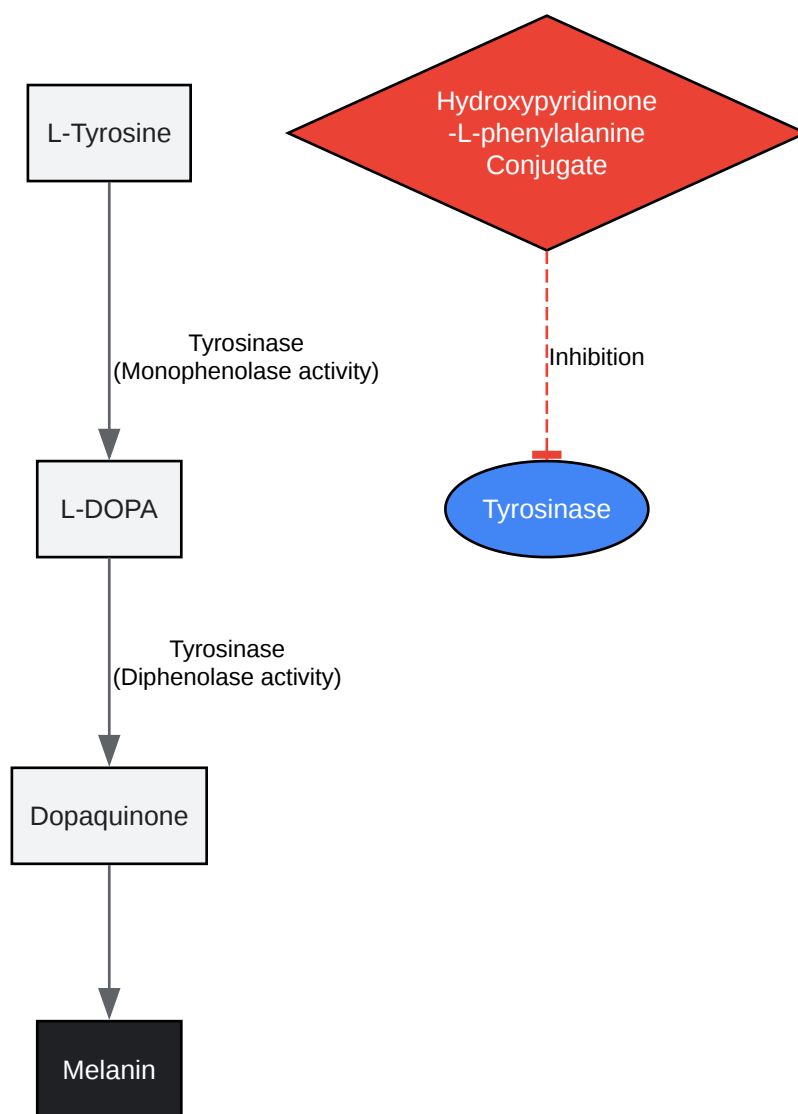
Visualizations

The following diagrams illustrate key processes and pathways related to the use of **Methyl 2-amino-3-phenylpropanoate** in drug discovery.



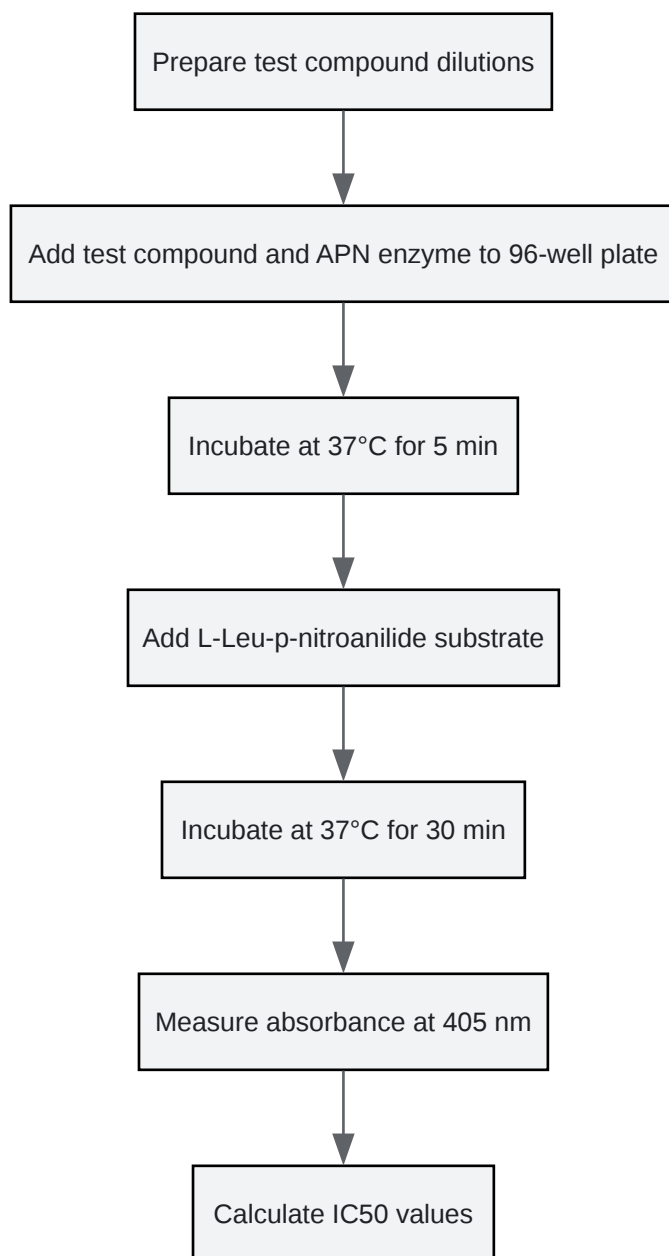
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Caption: Synthetic workflow from L-Phenylalanine to therapeutic agents.



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Caption: Inhibition of the melanin biosynthesis pathway by a tyrosinase inhibitor.



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Caption: Workflow for the Aminopeptidase N (APN/CD13) inhibition assay.

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